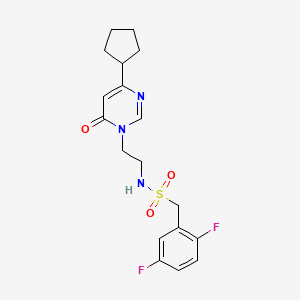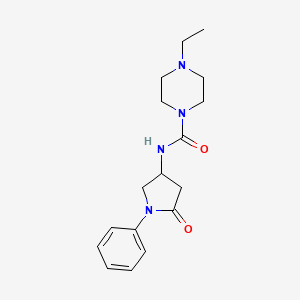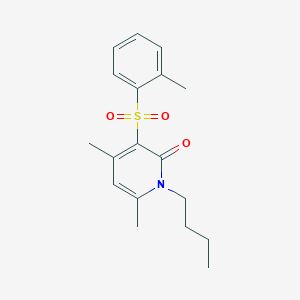
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide: is an intricate organic compound. It’s notable for its unique structure that offers a range of potential applications in various fields, including medicine, chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide generally involves a multi-step organic synthesis process. This includes:
Formation of the pyrimidinyl-ethyl intermediate: Starting with appropriate precursors, cyclopentyl and oxopyrimidinyl groups are introduced under controlled conditions.
Introduction of the difluorophenyl moiety: This step involves a nucleophilic substitution reaction where the sulfonamide group is introduced.
The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
For industrial-scale production, the methods are typically optimized for higher yield and cost-efficiency. This might involve:
Batch reactors for precise control over reaction parameters.
Continuous flow reactors for large-scale, consistent production.
Optimization of reagents and catalysts to improve reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide can undergo various reactions:
Oxidation and reduction reactions modify its functional groups to alter its properties.
Substitution reactions where different groups can be introduced into its structure.
Common Reagents and Conditions
Oxidizing agents : Potassium permanganate, hydrogen peroxide.
Reducing agents : Lithium aluminum hydride, sodium borohydride.
Solvents : Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.
Aplicaciones Científicas De Investigación
In Chemistry
This compound can serve as a building block for more complex molecules in organic synthesis.
In Biology
Researchers might investigate its bioactivity , exploring potential therapeutic uses given its intricate structure.
In Medicine
Possible applications include serving as a lead compound in drug design, particularly if it shows promising interactions with biological targets.
In Industry
Its unique properties might be exploited in material science , such as in the development of specialized polymers.
Mecanismo De Acción
The compound's effects are likely mediated through molecular interactions with specific biological targets, potentially involving:
Enzyme inhibition : Blocking the activity of certain enzymes.
Receptor binding : Modulating the function of cell surface receptors.
These interactions could impact various cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Compared to
Propiedades
IUPAC Name |
N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3S/c19-15-5-6-16(20)14(9-15)11-27(25,26)22-7-8-23-12-21-17(10-18(23)24)13-3-1-2-4-13/h5-6,9-10,12-13,22H,1-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTAYTSZNHRCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697068.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2697069.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2697075.png)
![3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2697076.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)

